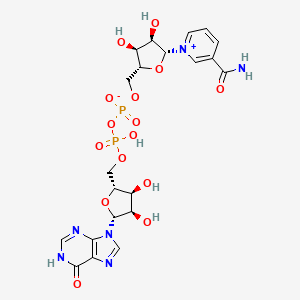
Nicotinamide purin-6-ol-dinucleotide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinamide purin-6-ol-dinucleotide is a compound that plays a crucial role in various biochemical processes. It is a derivative of nicotinamide adenine dinucleotide, which is essential for energy production and cellular metabolism. This compound is involved in redox reactions, serving as a coenzyme in various enzymatic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of nicotinamide purin-6-ol-dinucleotide typically involves the condensation of nicotinamide with purin-6-ol, followed by phosphorylation. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce high yields of the compound through optimized metabolic pathways. The fermentation broth is then subjected to purification processes to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Nicotinamide purin-6-ol-dinucleotide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed: The major products formed from these reactions include nicotinamide mononucleotide and other related nucleotides, which are crucial for cellular functions.
Wissenschaftliche Forschungsanwendungen
Nicotinamide purin-6-ol-dinucleotide has a wide range of applications in scientific research:
Chemistry: It is used as a coenzyme in various biochemical assays to study redox reactions and enzyme kinetics.
Biology: The compound is essential for studying cellular metabolism and energy production.
Medicine: It has potential therapeutic applications in treating metabolic disorders and age-related diseases by boosting cellular NAD+ levels.
Industry: It is used in the production of dietary supplements and anti-aging products due to its role in cellular health.
Wirkmechanismus
Nicotinamide purin-6-ol-dinucleotide exerts its effects by participating in redox reactions as a coenzyme. It acts as a hydride acceptor in its oxidized form and a hydride donor in its reduced form. This compound is involved in various metabolic pathways, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. It also plays a role in DNA repair and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
- Nicotinamide adenine dinucleotide (NAD+)
- Nicotinamide mononucleotide (NMN)
- Nicotinamide riboside (NR)
Comparison: Nicotinamide purin-6-ol-dinucleotide is unique due to its specific structure, which allows it to participate in a broader range of biochemical reactions compared to its analogs. While NAD+ is primarily involved in redox reactions, this compound also has roles in signaling pathways and cellular communication.
Eigenschaften
Molekularformel |
C21H26N6O15P2 |
|---|---|
Molekulargewicht |
664.4 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C21H26N6O15P2/c22-17(32)9-2-1-3-26(4-9)20-15(30)13(28)10(40-20)5-38-43(34,35)42-44(36,37)39-6-11-14(29)16(31)21(41-11)27-8-25-12-18(27)23-7-24-19(12)33/h1-4,7-8,10-11,13-16,20-21,28-31H,5-6H2,(H4-,22,23,24,32,33,34,35,36,37)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |
InChI-Schlüssel |
DGVSIBCCYUVRNA-NNYOXOHSSA-N |
Isomerische SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CNC5=O)O)O)O)O)C(=O)N |
Kanonische SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CNC5=O)O)O)O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


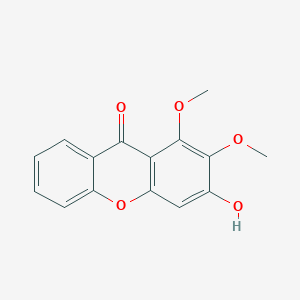


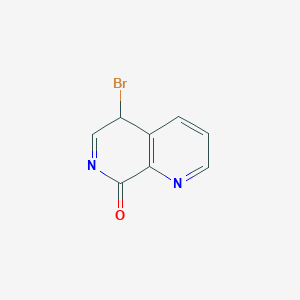
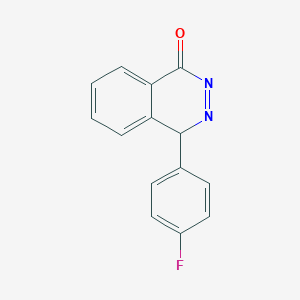
![6h-Pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B12361365.png)
![Propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-ethyl ester](/img/structure/B12361372.png)
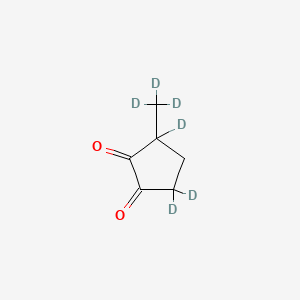
![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, 7-bromo-](/img/structure/B12361379.png)

![6-benzyl-4a,5,7,7a-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B12361407.png)
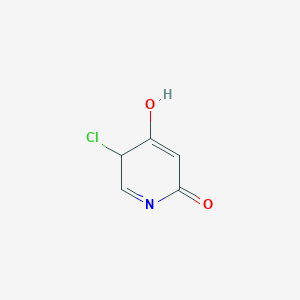
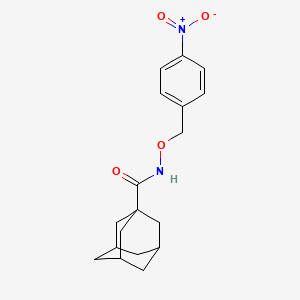
![4H-Pyrano[4,3-d]pyrimidin-4-one, 2-(chloromethyl)-3,5,7,8-tetrahydro-](/img/structure/B12361437.png)
